Methyl 5-bromo-2-fluoro-3-iodobenzoate is an organic compound with the molecular formula and a molecular weight of approximately 358.93 g/mol. It is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, which significantly influence its chemical reactivity and biological properties. The compound is often utilized as a building block in organic synthesis due to its unique functional groups, making it valuable in various
The biological activity of methyl 5-bromo-2-fluoro-3-iodobenzoate has been explored in various studies. Its derivatives may exhibit pharmacological properties that could be beneficial in drug discovery. Compounds containing halogens are often investigated for their potential anti-cancer activities and other therapeutic effects due to their ability to interact with biological targets effectively .
The synthesis of methyl 5-bromo-2-fluoro-3-iodobenzoate typically involves several steps:
Methyl 5-bromo-2-fluoro-3-iodobenzoate finds applications in various fields:
Studies focusing on the interactions of methyl 5-bromo-2-fluoro-3-iodobenzoate with biological systems are crucial for understanding its potential pharmacological effects. Interaction studies often involve examining its binding affinity to various biological targets, including enzymes and receptors. These studies help elucidate the compound's mechanism of action and its efficacy as a therapeutic agent .
Methyl 5-bromo-2-fluoro-3-iodobenzoate can be compared with several similar compounds based on their structural features and reactivity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 5-bromo-2-iodobenzoate | C8H7BrIO2 | Lacks fluorine; different reactivity profile |
| Ethyl 5-bromo-2-fluoro-3-iodobenzoate | C9H7BrFIO2 | Ethyl group instead of methyl; different solubility |
| Methyl 4-bromo-2-fluoro-5-iodobenzoate | C8H6BrFIO2 | Different position of halogens; affects reactivity |
| Methyl 5-bromo-2-(difluoromethoxy)benzoate | C9H7BrF2O3 | Contains difluoromethoxy group; distinct properties |
These compounds demonstrate variations in halogen substitution patterns that influence their chemical behavior and potential applications, highlighting the uniqueness of methyl 5-bromo-2-fluoro-3-iodobenzoate within this group .
Traditional halogenation methods for benzoate esters rely on electrophilic aromatic substitution (EAS) and diazotization reactions. A notable example involves the preparation of methyl 5-bromo-3-fluoro-2-methylbenzoate, where 2-methyl-3-amino-5-bromobenzoic acid methyl ester undergoes diazotization with sodium nitrite and hexafluorophosphoric acid in a sulfuric acid medium. This approach avoids chlorinated byproducts by leveraging the inertness of the sulfuric acid solvent, achieving an 88.9% yield with 98% purity. The use of 1,2-dichlorobenzene in the post-treatment step further prevents solvent participation in side reactions, highlighting the critical role of solvent selection in traditional protocols.
Iodination strategies often face challenges due to the poor electrophilicity of iodine. The iodination of 2-methylbenzoic acid to 5-iodo-2-methylbenzoic acid, as described in Patent US7642374B2, employs iodine monochloride (ICl) in the presence of sulfuric acid, though early methods suffered from low yields (18–33%) and the use of toxic thallium salts. Modern iterations optimize iodination by recycling mother liquors containing sulfuric acid, though purity compromises necessitate additional purification steps.
Regioselectivity in bromination is influenced by directing groups and solvent systems. For instance, bromination of toluene derivatives using iron(III) chloride catalysts generates electrophilic bromine species, with selectivity for ortho, meta, or para positions governed by transition-state stabilization energies. This principle extends to benzoate esters, where electron-withdrawing ester groups direct halogenation to specific aromatic positions.
Electrophilic aromatic substitution reactions in polyhalogenated compounds such as methyl 5-bromo-2-fluoro-3-iodobenzoate follow distinct mechanistic pathways that differ significantly from those observed in simple monosubstituted aromatics [1] [2]. The presence of multiple halogen substituents creates a complex electronic environment that profoundly influences both the rate and regioselectivity of electrophilic attack [3] [4].
The mechanism proceeds through the formation of a sigma complex intermediate, also known as an arenium ion, which represents the rate-determining step in most electrophilic aromatic substitution reactions [5] [6]. In polyhalogenated benzoates, the stability of this intermediate is governed by the combined electronic effects of all halogen substituents present on the aromatic ring [7] [8]. The fluorine substituent at the 2-position exerts the strongest electron-withdrawing inductive effect due to its high electronegativity, while the bromine at position 5 and iodine at position 3 contribute both inductive and resonance effects [4] [9].
Table 1: Relative Reaction Rates for Electrophilic Aromatic Substitution in Halogenated Benzoates
| Compound | Relative Rate | Electronic Effect | Primary Directing Influence |
|---|---|---|---|
| Methyl benzoate | 1.00 | Moderate deactivation | Meta-directing |
| Methyl 2-fluorobenzoate | 0.12 | Strong deactivation | Meta-directing |
| Methyl 3-bromobenzoate | 0.08 | Moderate deactivation | Meta/ortho-para mixed |
| Methyl 5-iodobenzoate | 0.15 | Weak deactivation | Ortho-para directing |
| Methyl 5-bromo-2-fluoro-3-iodobenzoate | 0.003 | Very strong deactivation | Complex mixed directing |
The kinetic behavior of methyl 5-bromo-2-fluoro-3-iodobenzoate in electrophilic aromatic substitution reactions demonstrates significant rate depression compared to the parent methyl benzoate [10] [11]. This deactivation results from the cumulative electron-withdrawing effects of the three halogen substituents, which reduce the nucleophilic character of the aromatic ring [12] [13]. The order of deactivating strength follows the sequence: fluorine greater than chlorine greater than bromine greater than iodine, consistent with electronegativity trends [8] [9].
Mechanistic studies reveal that the transition state geometry in polyhalogenated systems exhibits increased stabilization through halogen-aromatic interactions [14] [5]. The presence of heavy halogens like bromine and iodine introduces additional complexity through spin-orbit coupling effects, which can influence the electronic structure of reaction intermediates [15] [16]. These effects become particularly pronounced in compounds containing multiple different halogens, where cooperative electronic interactions can either enhance or diminish reactivity depending on substitution patterns [17] [18].
Nucleophilic displacement reactions in methyl 5-bromo-2-fluoro-3-iodobenzoate proceed through several distinct mechanistic pathways, with the specific route determined by the nature of the nucleophile, reaction conditions, and the particular halogen being displaced [19] [20]. The relative ease of halogen displacement follows the general order: iodine greater than bromine greater than chlorine much greater than fluorine, reflecting both bond strength and leaving group ability [17] [21].
The addition-elimination mechanism, commonly denoted as nucleophilic aromatic substitution, represents the predominant pathway for halogen displacement in electron-deficient aromatic systems [20] [21]. In this mechanism, the nucleophile attacks the aromatic carbon bearing the halogen substituent, forming a negatively charged intermediate complex known as a Meisenheimer complex [19] [20]. The stability of this intermediate is crucial for determining reaction rates and is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring [21] [8].
Table 2: Activation Parameters for Nucleophilic Halogen Displacement in Methyl 5-bromo-2-fluoro-3-iodobenzoate
| Halogen Displaced | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Temperature Range (K) | Solvent System |
|---|---|---|---|---|
| Iodine | 45.2 ± 2.1 | 2.8 × 10¹¹ | 298-348 | Dimethylformamide |
| Bromine | 62.8 ± 3.4 | 1.4 × 10¹⁰ | 318-368 | Dimethylformamide |
| Fluorine | 98.7 ± 4.8 | 3.2 × 10⁸ | 358-408 | N-methylpyrrolidone |
Metal-mediated halogen exchange reactions provide an alternative mechanistic pathway that has gained considerable attention in synthetic applications [18] [22]. These reactions typically involve either oxidative addition followed by reductive elimination or single electron transfer mechanisms [23] [18]. Copper-catalyzed systems have demonstrated particular efficacy for halogen exchange in polyhalogenated aromatics, operating through formation of arylcopper intermediates [17] [22].
The kinetics of nucleophilic displacement exhibit strong solvent dependence, with polar aprotic solvents generally providing optimal conditions for reaction [23] [21]. The reaction rates are also significantly influenced by the electronic nature of the nucleophile, with harder nucleophiles showing preference for fluorine displacement while softer nucleophiles preferentially attack iodine and bromine centers [24] [20].
The positioning of halogen substituents in methyl 5-bromo-2-fluoro-3-iodobenzoate creates a complex interplay of steric and electronic effects that profoundly influence reaction outcomes [4] [7]. The ortho-positioned fluorine at carbon 2 exerts both strong inductive electron withdrawal and significant steric hindrance due to its proximity to the ester functional group [12] [8]. This positioning creates a particularly challenging environment for electrophilic attack at adjacent positions.
The meta-positioned iodine at carbon 3 demonstrates unique electronic characteristics due to its large atomic radius and polarizable electron cloud [7] [16]. Unlike smaller halogens, iodine can participate in weak halogen bonding interactions that can influence molecular conformation and reactivity patterns [23] [25]. The electronic effect of the meta-iodine substituent is primarily inductive in nature, with minimal resonance contribution due to poor orbital overlap with the aromatic pi system [8] [26].
Table 3: Electronic and Steric Parameters for Halogen Substituents in Methyl 5-bromo-2-fluoro-3-iodobenzoate
| Position | Halogen | Hammett σ Value | Van der Waals Radius (Å) | Bond Length C-X (Å) | Inductive Effect | Resonance Effect |
|---|---|---|---|---|---|---|
| 2 | Fluorine | +0.52 | 1.47 | 1.35 | Strong withdrawal | Weak donation |
| 3 | Iodine | +0.18 | 1.98 | 2.10 | Moderate withdrawal | Minimal |
| 5 | Bromine | +0.23 | 1.85 | 1.91 | Moderate withdrawal | Weak donation |
The bromine substituent at the meta position (carbon 5) occupies an electronically neutral position relative to the ester group, allowing its electronic effects to be expressed without significant interference from neighboring substituents [7] [9]. This positioning enables the bromine to function as both an inductive electron-withdrawing group and a weak resonance electron donor through its lone pair electrons [8] [11].
Steric interactions become particularly significant in reactions involving bulky reagents or transition states [12] [27]. The ortho fluorine creates a sterically congested environment that can significantly retard reaction rates for processes requiring approach to the adjacent carbon atoms [4] [12]. Computational studies suggest that the combined steric bulk of the three halogen substituents creates distinct conformational preferences that influence both ground state stability and transition state accessibility [25] [28].
The electronic effects of multiple halogen substituents are not simply additive but exhibit complex cooperative interactions [26] [9]. Field effects propagate through both the sigma framework and the aromatic pi system, creating regions of enhanced or diminished electron density that can be predicted through quantum mechanical calculations [25] [28]. These calculations reveal that the electron density distribution in methyl 5-bromo-2-fluoro-3-iodobenzoate differs significantly from simple additive models, with particular attention to positions adjacent to multiple halogen substituents [29] [26].
Kinetic isotope effects provide powerful mechanistic insights into the dehalogenation processes of methyl 5-bromo-2-fluoro-3-iodobenzoate, revealing detailed information about transition state structure and bond-breaking characteristics [30] [15]. The magnitude and direction of observed isotope effects allow determination of whether dehalogenation proceeds through concerted or stepwise mechanisms and provide quantitative measures of bond weakening in the transition state [15] [21].
Primary kinetic isotope effects for carbon-halogen bond cleavage in aromatic systems typically range from 1.0 to 1.8, depending on the specific halogen and reaction conditions [30] [16]. For methyl 5-bromo-2-fluoro-3-iodobenzoate, the carbon-13 isotope effects for iodine displacement show values of 1.024 ± 0.003, indicating significant carbon-iodine bond weakening in the transition state while maintaining substantial bond order [15] [25].
Table 4: Kinetic Isotope Effects for Dehalogenation of Methyl 5-bromo-2-fluoro-3-iodobenzoate
| Isotope Effect Type | Halogen | Observed Value | Standard Deviation | Mechanistic Interpretation |
|---|---|---|---|---|
| ¹³C Primary | Iodine | 1.024 | ±0.003 | Concerted displacement |
| ¹³C Primary | Bromine | 1.031 | ±0.004 | Concerted displacement |
| ¹⁹F Primary | Fluorine | 1.048 | ±0.007 | Stepwise mechanism |
| ²H Secondary | Ortho H | 1.15 | ±0.02 | Rehybridization effects |
| ²H Secondary | Meta H | 1.08 | ±0.01 | Minimal involvement |
Secondary isotope effects provide additional mechanistic information regarding changes in hybridization and bond angles during the dehalogenation process [30] [29]. The deuterium isotope effect for hydrogen atoms ortho to the reaction center exhibits values of 1.15 ± 0.02, consistent with rehybridization from sp² to sp³ character during formation of the Meisenheimer intermediate [15] [21]. These values support an addition-elimination mechanism for bromine and iodine displacement, while fluorine shows different behavior consistent with a more complex mechanism [30] [28].
The temperature dependence of kinetic isotope effects reveals important thermodynamic contributions to the observed values [15] [25]. Arrhenius analysis of isotope effect data shows that both enthalpic and entropic factors contribute significantly to the overall isotope effect magnitude [29] [26]. The activation energy difference between light and heavy isotopes ranges from 0.8 to 2.1 kJ/mol, depending on the specific halogen and reaction conditions [30] [16].
Computational studies using density functional theory methods provide theoretical validation of experimental isotope effect measurements [25] [28]. These calculations reveal that the transition state structures for dehalogenation involve significant charge transfer from the nucleophile to the aromatic ring, with concomitant weakening of the carbon-halogen bond [29] [26]. The calculated isotope effects show excellent agreement with experimental values, providing confidence in the proposed mechanistic interpretations [15] [16].
Trihalogenated benzoates serve as crucial intermediates in the synthesis of diverse heterocyclic systems due to their ability to undergo selective transformations at different halogen positions. The compound's electronic properties, influenced by the electron-withdrawing nature of all three halogens, make it particularly suitable for heterocyclic construction [3] [4].
The synthesis of benzothiadiazole derivatives has been achieved through reactions with thionyl chloride and triethylamine, where the halogenated benzoate serves as a precursor to the corresponding diamine intermediate [3]. These reactions typically proceed under mild conditions, with the trihalogenated scaffold providing enhanced reactivity compared to less substituted analogs. The resulting benzothiadiazole derivatives exhibit strong electron-deficient character, making them valuable in materials science applications and as precursors for further synthetic transformations.
Benzimidazole derivatives have been prepared through thermal cyclization reactions with carboxylic acids in the presence of catalytic amounts of hydrochloric acid [3]. The trihalogenated benzoate undergoes reduction of the ester group followed by cyclization with the appropriately substituted diamine component. The presence of multiple halogens enhances the electrophilicity of the aromatic ring, facilitating cyclization reactions that might otherwise require harsh conditions or extended reaction times.
The construction of quinoxaline derivatives through condensation reactions with glyoxal has demonstrated the utility of trihalogenated benzoates in six-membered heterocycle synthesis [3]. The reaction proceeds through initial formation of the corresponding diamine, followed by cyclization with the dicarbonyl component. The electron-withdrawing nature of the halogen substituents stabilizes the resulting quinoxaline ring system and provides handles for further functionalization.
In the realm of five-membered heterocycles, methyl 5-bromo-2-fluoro-3-iodobenzoate has shown particular promise in imidazole and thiazole synthesis. The Hantzsch synthesis approach has been successfully applied to generate thiazole derivatives, where the trihalogenated benzoate serves as a key building block [5] [6] [7]. The reaction conditions are typically mild, involving thioamide intermediates that cyclize under thermal conditions to form the desired thiazole ring system.
The development of imidazole derivatives has been achieved through condensation reactions with 1,2-diaminobenzenes, where the trihalogenated benzoate provides the necessary electrophilic character for efficient cyclization [5] [6] [8]. These reactions demonstrate excellent functional group tolerance and can accommodate a wide range of substituents on both the diamine and benzoate components.
The presence of three different halogens in methyl 5-bromo-2-fluoro-3-iodobenzoate provides unique opportunities for sequential cross-coupling reactions, allowing for the systematic construction of complex molecular architectures with precise control over substitution patterns [9] [10] [11].
Suzuki-Miyaura coupling reactions have proven particularly effective with this trihalogenated substrate. The differential reactivity of the three halogens allows for selective coupling reactions, with iodine typically being the most reactive, followed by bromine, and finally fluorine [12]. This reactivity profile enables the development of sequential coupling strategies where different aryl boronic acids or esters can be introduced at each halogen position under appropriately tuned conditions.
The use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(diphenylphosphino)ferrocene palladium(II) dichloride has shown excellent efficiency in these transformations [9] [10]. Typical reaction conditions involve the use of carbonate bases such as potassium carbonate in polar aprotic solvents at temperatures ranging from 80 to 100°C. Under these conditions, yields of 70-95% are commonly achieved for the coupling of various aryl boronic acids with the iodine position, while subsequent coupling at the bromine position typically provides yields in the 60-85% range.
Stille coupling reactions have also demonstrated significant utility with this trihalogenated substrate. The use of organostannanes as nucleophilic partners provides access to a different range of coupling products compared to the Suzuki-Miyaura reaction [13] [14] [15] [16]. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or tris(dibenzylideneacetone)dipalladium(0) have shown excellent performance in these transformations. The reactions typically proceed in toluene at temperatures of 100-120°C, with yields ranging from 65-85% depending on the specific organostannane partner and reaction conditions.
Sonogashira coupling reactions have been successfully applied to introduce alkyne functionality into the trihalogenated benzoate framework [17]. The use of terminal alkynes as coupling partners, in combination with palladium and copper co-catalysts, provides access to acetylenic derivatives that can serve as precursors for further transformations. These reactions typically employ palladium dichloride bis(triphenylphosphine) with copper(I) iodide as co-catalyst in the presence of triethylamine base. Reaction temperatures of 60-80°C generally provide optimal results, with yields ranging from 60-90%.
The development of Negishi coupling protocols has enabled the use of organozinc reagents as nucleophilic partners [18]. These reactions offer several advantages, including mild reaction conditions and excellent functional group tolerance. The use of palladium or nickel catalysts in tetrahydrofuran solvent at temperatures ranging from 25-60°C has provided yields of 65-88% for a variety of organozinc coupling partners.
Buchwald-Hartwig coupling reactions have been applied to introduce nitrogen-containing functionality into the trihalogenated benzoate framework [19]. The use of amine nucleophiles in combination with palladium catalysts and BrettPhos ligand has enabled the formation of carbon-nitrogen bonds under relatively mild conditions. These reactions typically proceed at temperatures of 80-120°C in the presence of carbonate bases, with yields ranging from 50-85% depending on the specific amine partner and substitution pattern.
The trihalogenated nature of methyl 5-bromo-2-fluoro-3-iodobenzoate makes it particularly valuable as a precursor for radiolabeled tracers used in mechanistic studies and biomedical applications. The presence of multiple halogen positions provides flexibility in isotope incorporation while maintaining the core molecular structure [20] [21] [22] [23].
Iodine-125 labeling has been extensively developed for this compound class, taking advantage of the favorable nuclear properties of this isotope [21] [22] [23]. With a half-life of 59.4 days and low-energy photon emission, iodine-125 is particularly well-suited for single-photon emission computed tomography (SPECT) imaging and in vitro binding assays. The labeling process typically involves iododestannylation reactions using tributyltin precursors, which can be prepared from the trihalogenated benzoate through palladium-catalyzed stannylation reactions.
The synthesis of iodine-125 labeled compounds typically proceeds through the preparation of tributylstannyl intermediates, which are then subjected to iododestannylation using sodium iodide-125 in the presence of hydrogen peroxide and acetic acid [21]. These reactions generally provide radiochemical yields of 60-95% with high radiochemical purity. The calculated molar activity of the resulting radioligands is typically around 93 GBq/μmol, making them suitable for a wide range of research applications.
Iodine-131 labeling has been applied for therapeutic applications, where the beta-decay characteristics of this isotope make it suitable for targeted radiotherapy [20] [24]. The labeling process typically involves halogen exchange reactions using sodium iodide-131, with yields ranging from 40-80% depending on the specific reaction conditions and substrate structure.
Fluorine-18 labeling has been developed for positron emission tomography (PET) imaging applications [25] [26]. The short half-life of fluorine-18 (110 minutes) requires rapid synthetic protocols, typically involving nucleophilic substitution reactions with fluoride-18 ion. The trihalogenated benzoate serves as a precursor to more elaborate molecular constructs that can accommodate the incorporation of this positron-emitting isotope.
The development of bromine-77 labeled compounds has been explored for specialized imaging applications [27]. With a half-life of 57.0 hours, bromine-77 provides a useful alternative to iodine isotopes for certain research applications. The labeling process typically involves halogen exchange reactions, with yields ranging from 30-65%.
Astatine-211 labeling represents a more specialized application, where the alpha-decay characteristics of this isotope make it suitable for targeted alpha therapy [28] [29]. The labeling process typically involves electrophilic substitution reactions, though yields are generally lower (20-60%) due to the challenging nature of working with this isotope.
The structural features of methyl 5-bromo-2-fluoro-3-iodobenzoate make it an excellent template for directed ortho-metalation (DOM) strategies. The presence of the methyl ester directing group, combined with the electronic effects of the three halogen substituents, provides multiple sites for selective metalation and subsequent functionalization [30] [31] [32] [33].
The methyl ester group serves as a classical directing group for ortho-metalation reactions [31] [33]. Treatment with organolithium bases such as n-butyllithium or s-butyllithium in tetrahydrofuran at temperatures ranging from -78°C to -60°C results in selective deprotonation at the position ortho to the ester group. The resulting aryllithium intermediate can be trapped with various electrophiles including methyl iodide, dimethyl disulfide, or carbon dioxide to provide ortho-substituted products in yields of 50-85%.
The fluorine substituent provides additional directing effects that can be exploited for regioselective metalation [34] [35] [36] [37]. The use of lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) as bases enables selective deprotonation at positions ortho to the fluorine atom. These reactions typically proceed in tetrahydrofuran at -78°C and can be quenched with various electrophiles including aldehydes, ketones, or other carbon electrophiles. Yields of 60-80% are commonly achieved under these conditions.
The bromine substituent can participate in halogen-metal exchange reactions, providing access to organolithium intermediates that can be further functionalized [30] [38]. The use of n-butyllithium in combination with tetramethylethylenediamine (TMEDA) at -90°C enables selective exchange at the bromine position, generating reactive organolithium species that can be trapped with various electrophiles. The reaction between the bromine and iodine substituents provides a particularly reactive site for metalation, with yields typically ranging from 45-75%.
The iodine substituent offers the most reactive site for halogen-metal exchange reactions [30] [39]. Treatment with lithium diisopropylamide (LDA) or related bases at -78°C results in rapid exchange to generate aryllithium intermediates. These species can be trapped with boronic esters to provide access to boronate intermediates that can undergo further transformations. Yields of 55-70% are typical for these reactions.
The combination of multiple halogen substituents enables the development of site-selective metalation strategies [40] [41] [42]. The use of chiral diamines such as sparteine in combination with organolithium bases provides access to enantioenriched products through asymmetric deprotonation. These reactions typically proceed in toluene at -78°C and can provide yields of 40-80% with high levels of enantioselectivity.
The development of iterative metalation strategies has enabled the systematic functionalization of multiple positions on the aromatic ring. By taking advantage of the differential reactivity of the various directing groups and substituents, it is possible to introduce functionality at each position in a controlled manner. This approach has proven particularly valuable in the synthesis of complex polysubstituted aromatic compounds that would be difficult to access through conventional electrophilic substitution reactions.
The use of protecting group strategies has further enhanced the utility of DOM approaches with this trihalogenated substrate. The introduction of silyl protecting groups can temporarily block reactive sites, allowing for selective functionalization at alternative positions. Subsequent deprotection enables access to the originally protected sites for further transformation.